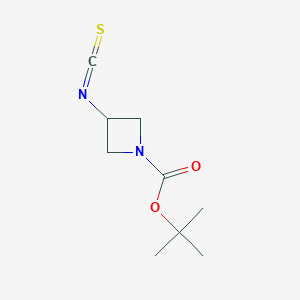
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate is a chemical compound with the molecular formula C9H14N2O2S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features an isothiocyanate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-isothiocyanatoazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with isothiocyanates. One common method includes the reaction of tert-butyl 3-azetidine-1-carboxylate with thiophosgene or other isothiocyanate sources under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and other nucleophiles. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent decomposition or side reactions.
Major Products Formed
The major products formed from reactions with this compound include thiourea derivatives, substituted azetidines, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 3-isothiocyanatoazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of azetidine and isothiocyanate groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules that can be tested for various biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing azetidine rings and isothiocyanate groups have shown promise in drug discovery, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for applications in polymer chemistry, coatings, and other high-performance materials.
Wirkmechanismus
The mechanism of action of tert-butyl 3-isothiocyanatoazetidine-1-carboxylate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity allows the compound to modify proteins, nucleic acids, and other biomolecules, potentially leading to changes in their function and activity. The azetidine ring may also contribute to the compound’s biological activity by interacting with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-iodoazetidine-1-carboxylate: This compound features an iodine atom instead of an isothiocyanate group. It is used in similar synthetic applications but has different reactivity and properties.
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: This compound contains a keto group and is used in the synthesis of various heterocyclic compounds.
Tert-butyl isothiocyanate: This simpler compound lacks the azetidine ring but retains the isothiocyanate group, making it useful for studying the reactivity of isothiocyanates.
Uniqueness
Tert-butyl 3-isothiocyanatoazetidine-1-carboxylate is unique due to the combination of the azetidine ring and isothiocyanate group in a single molecule. This combination provides a distinct set of reactivity and properties that can be leveraged in various scientific and industrial applications. The presence of both functional groups allows for versatile chemical transformations and the potential for developing novel compounds with unique biological and chemical properties.
Eigenschaften
IUPAC Name |
tert-butyl 3-isothiocyanatoazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-4-7(5-11)10-6-14/h7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPMUEVNYTUBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602347.png)
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2602349.png)
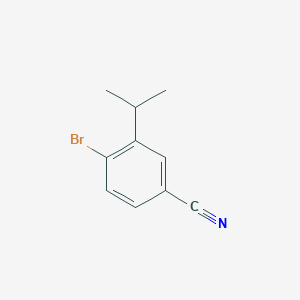
![2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2602353.png)
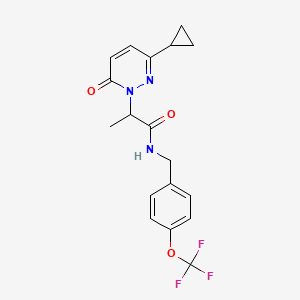
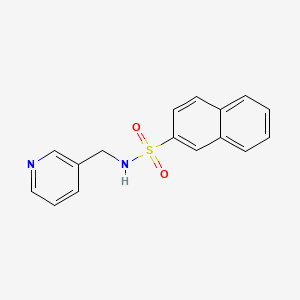
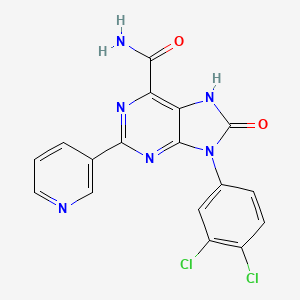
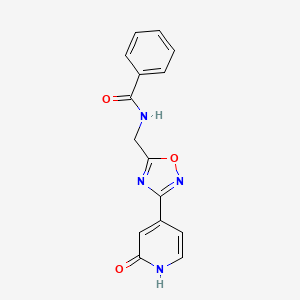
![N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602361.png)
![N-(naphthalen-1-yl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2602364.png)
![2-[1-(5-nitrofuran-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2602365.png)
